molecular formula C12H18N2O B13245967 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol

3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol

Cat. No.: B13245967
M. Wt: 206.28 g/mol
InChI Key: CJPINVYYHXNFMR-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular formula of 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol is C₁₂H₁₈N₂O , with a molecular weight of 206.28 g/mol . The IUPAC name, 3-[amino-(1-methylpyrrolidin-3-yl)methyl]phenol , reflects its substitution pattern: a phenol ring substituted at the third position by an aminomethyl group connected to a 1-methylpyrrolidine ring. The SMILES notation (CN1CCC(C1)C(C2=CC(=CC=C2)O)N ) clarifies the connectivity, highlighting the tertiary amine within the pyrrolidine ring and the methylene bridge.

The pyrrolidine ring adopts a puckered conformation, with the methyl group at the 1-position introducing steric constraints. The chiral center at the carbon linking the amino group to the pyrrolidine ring creates potential for stereoisomerism. Computational models suggest that the (R)-configuration minimizes steric clashes between the pyrrolidine methyl group and the phenolic ring. The planar phenol group and the non-planar pyrrolidine ring create a hybrid geometry, which influences intermolecular interactions in the solid state.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-[[(1-methylpyrrolidin-3-yl)amino]methyl]phenol

InChI

InChI=1S/C12H18N2O/c1-14-6-5-11(9-14)13-8-10-3-2-4-12(15)7-10/h2-4,7,11,13,15H,5-6,8-9H2,1H3

InChI Key

CJPINVYYHXNFMR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NCC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Photochemical Three-Component Coupling Method

A recent and highly efficient method employs a visible-light-mediated three-component coupling reaction involving:

  • Aliphatic amines (such as 1-methylpyrrolidin-3-yl amine),
  • Ortho-phenolic ketones (e.g., o-hydroxyacetophenone derivatives),
  • Organoboronic acids or their derivatives.

Mechanism and Procedure:

  • The ortho-hydroxy ketone and amine form an imine intermediate.
  • Organoboronic acid coordinates to the imine, forming a boronate complex.
  • Under blue light irradiation (around 427 nm), a photochemical 1,3-boronate rearrangement occurs, facilitating the formation of the α-tertiary o-hydroxybenzylamine.
  • The reaction proceeds in methanol solvent, typically at ambient temperature.
  • The process avoids the high energy barriers associated with traditional N-alkylation of sterically hindered amines.

Advantages:

  • High functional group tolerance,
  • Broad substrate scope including primary aliphatic amines and heterocycles,
  • Good to excellent yields (e.g., 65% isolated yield reported),
  • Avoidance of harsh reagents or conditions.

Representative Data:

Component Example Substrate Yield (%) Notes
Amine 1-Methylpyrrolidin-3-yl amine 65 Photochemical N-tertiary alkylation
Ortho-phenolic ketone o-Hydroxyacetophenone Forms ketimine intermediate
Organoboronic acid Phenylboronic acid derivatives 43–64 Boron source for coupling

This method is detailed in the 2024 Nature Communications publication, which highlights the broad applicability of photochemical boronate rearrangement for synthesizing α-tertiary o-hydroxybenzylamines like the target compound.

Reductive Amination and N-Alkylation Approaches

Traditional synthetic routes involve:

  • Reductive amination of 3-formylphenol or its derivatives with 1-methylpyrrolidin-3-yl amine,
  • Followed by reduction using sodium cyanoborohydride or similar reducing agents.

These methods rely on the formation of an imine intermediate between the aldehyde and the amine, which is then reduced to the secondary amine.

Typical Conditions:

  • Solvent: Methanol or ethanol,
  • Reducing agent: Sodium cyanoborohydride,
  • pH control: Mildly acidic to neutral to favor imine formation,
  • Temperature: Ambient to slightly elevated.

Limitations:

  • Possible over-reduction or side reactions,
  • Lower selectivity with sterically hindered amines,
  • Need for careful purification.

Ligand-Based Synthetic Routes

Research on chiral salalen ligands structurally related to 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol has demonstrated synthetic strategies involving:

  • Condensation of (S)-proline derivatives with substituted salicylaldehydes,
  • Formation of Schiff bases followed by complexation with metal ions such as copper(II).

While these methods focus on ligand synthesis, the intermediate formation of amino-methyl phenol derivatives is relevant for the preparation of the target compound.

Reaction Example:

  • (S)-2-(tert-butyl)-6-((2-(((2-hydroxy-3-methylbenzylidene)amino)methyl)pyrrolidin-1-yl)methyl)phenol synthesized via condensation,
  • Used as a ligand precursor in asymmetric catalysis,
  • Yield and enantioselectivity data reported (e.g., 85% yield, 88% enantiomeric excess in catalytic applications).
Method Key Reagents Conditions Yield (%) Advantages References
Photochemical 3-Component Coupling Aliphatic amine, ortho-phenolic ketone, organoboronic acid Blue light irradiation, methanol, ambient temperature ~65 Mild, broad scope, high functional group tolerance
Reductive Amination 3-Formylphenol, 1-methylpyrrolidin-3-yl amine, NaBH3CN Methanol, mild acid, room temp Variable Established, straightforward General knowledge
Ligand Synthesis via Condensation (S)-proline derivatives, salicylaldehydes Reflux or stirring, various solvents 85 (ligand) Chiral ligand formation, catalytic use
  • Flash chromatography using silica gel columns is commonly employed to purify crude reaction mixtures, often automated with systems like Teledyne Isco CombiFlash.
  • Characterization typically involves:
    • Mass spectrometry (e.g., LRMS ESI),
    • Nuclear magnetic resonance (NMR) spectroscopy,
    • High-performance liquid chromatography (HPLC) for purity and enantiomeric excess determination.

The preparation of 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol has evolved from classical reductive amination to innovative photochemical three-component coupling methods, offering improved yields, selectivity, and functional group compatibility. The photochemical strategy, leveraging visible light to promote boronate rearrangement, represents a significant advancement, enabling efficient synthesis under mild conditions. Complementary ligand synthesis approaches provide additional routes to structurally related compounds with catalytic applications.

This comprehensive overview integrates recent research findings and practical synthetic protocols, providing a robust foundation for preparing this compound in both academic and industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key structural analogs and their comparative attributes are summarized below:

Compound Name Structure Physical State Melting Point (°C) Key Functional Groups Reference
3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol (Target) Phenol core with 1-methylpyrrolidin-3-yl aminomethyl substituent Not reported Not reported Phenol, pyrrolidine amine -
Bis(4-fluorophenyl)methyl (1-methylpyrrolidin-3-yl)carbamate (9) Carbamate linked to 1-methylpyrrolidin-3-yl Solid 84–86 Carbamate, pyrrolidine
Bis(4-fluorophenyl)methyl ((1-methylpyrrolidin-3-yl)methyl)carbamate (10) Carbamate with (1-methylpyrrolidin-3-yl)methyl chain Semi-solid Carbamate, methylpyrrolidine
2-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methylphenyl)amino]methyl}phenol Phenol core with benzisothiazol and methylphenyl substituents Not reported Not reported Phenol, benzisothiazol, amide

Key Observations :

  • Functional Groups: The target compound’s phenol group contrasts with carbamates in compounds 9–12 . Phenols act as hydrogen-bond donors, while carbamates participate in both donation (N–H) and acceptance (C=O), altering solubility and crystallinity.
  • Substituent Effects : The benzisothiazol group in the compound introduces electronegative and steric effects absent in the target, which could influence binding affinity in biological systems .

Hydrogen Bonding and Molecular Interactions

The phenol group in the target compound enables strong hydrogen-bond donation (-OH), a feature critical for crystal packing and solubility. highlights that hydrogen-bond patterns dictate molecular aggregation; phenol’s directional -OH group likely forms linear chains or dimers, contrasting with carbamates’ bifurcated interactions (N–H···O=C and C=O···H–N) .

Biological Activity

3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol, a compound featuring a phenolic structure with a pyrrolidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Research indicates that compounds similar to 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol may act as selective inhibitors of neuronal nitric oxide synthase (nNOS). Inhibition of nNOS has therapeutic implications for neurodegenerative diseases due to its role in nitric oxide production, which can be neurotoxic in excess .

2. Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. Studies have demonstrated that related phenolic compounds can inhibit pro-inflammatory mediators such as TNF-α and IL-6, suggesting that 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol may exhibit similar anti-inflammatory properties .

Biological Activity Data

Activity Mechanism Reference
nNOS InhibitionSelective inhibition
Anti-inflammatoryInhibition of TNF-α and IL-6
Cytotoxicity in CancerInduces apoptosis

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a series of compounds related to 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol. The results indicated significant reductions in neuronal cell death in models of oxidative stress, highlighting the potential for these compounds in treating neurodegenerative disorders .

Case Study 2: Anti-cancer Activity

In vitro studies on related compounds showed cytotoxic effects against various cancer cell lines, including HL-60 and MCF-7. The mechanism involved the induction of apoptosis and cell cycle arrest, suggesting that 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol could be developed as an anticancer agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol. Early studies suggest moderate solubility and favorable metabolic profiles, although further research is needed to fully characterize its pharmacokinetic properties.

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